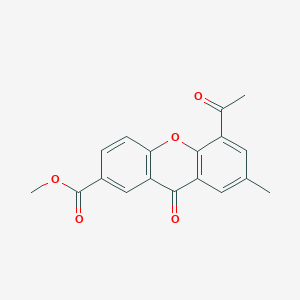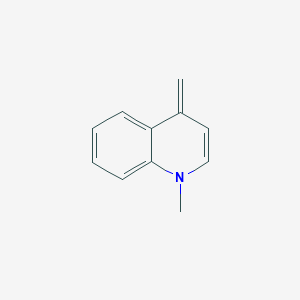
Quinoline, 1,4-dihydro-1-methyl-4-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,4-dihydro-1-methyl-4-methylene-: is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. This compound is characterized by the presence of a methylene group at the fourth position and a methyl group at the first position, making it a unique structure within the quinoline family.
准备方法
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This is one of the most common methods for synthesizing quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions.
Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction process, making it more efficient and environmentally friendly.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, reducing the environmental impact and making the process more sustainable.
化学反应分析
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline derivatives can lead to the formation of 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline derivatives can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Quinoline N-oxides: Formed through oxidation.
1,2,3,4-Tetrahydroquinoline: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
科学研究应用
Chemistry:
Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.
Synthesis of Complex Molecules: They serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Quinoline derivatives exhibit significant antimicrobial activity.
Anticancer Agents: They are used in the development of anticancer drugs.
Medicine:
Antimalarial Drugs: Quinoline derivatives are well-known for their antimalarial properties.
Anti-inflammatory Agents: They are used in the development of anti-inflammatory drugs.
Industry:
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pesticides: They are used in the formulation of pesticides.
作用机制
Molecular Targets and Pathways:
DNA Gyrase Inhibition: Quinoline derivatives inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication.
Topoisomerase Inhibition: They inhibit topoisomerase enzymes, which are involved in DNA replication and transcription.
Reactive Oxygen Species Generation: Quinoline derivatives can generate reactive oxygen species, leading to oxidative stress in cells.
相似化合物的比较
Quinoline: The parent compound, known for its aromatic properties and medicinal applications.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with significant biological activity.
Uniqueness:
Structural Modifications: The presence of a methylene group at the fourth position and a methyl group at the first position makes Quinoline, 1,4-dihydro-1-methyl-4-methylene- unique among quinoline derivatives.
Biological Activity: These structural modifications can lead to unique biological activities, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
38755-69-0 |
|---|---|
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC 名称 |
1-methyl-4-methylidenequinoline |
InChI |
InChI=1S/C11H11N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-8H,1H2,2H3 |
InChI 键 |
USLMIQZBFJQWQW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


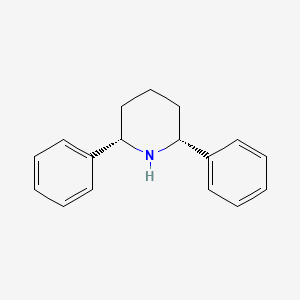


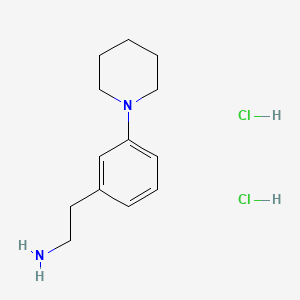
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
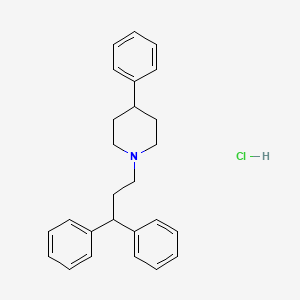
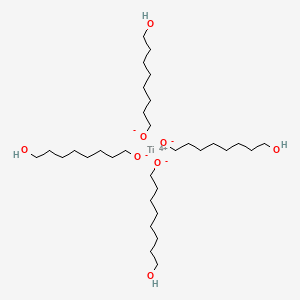
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

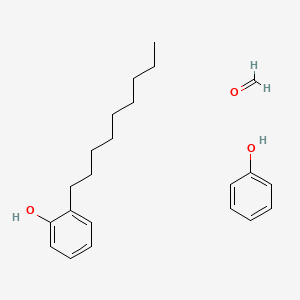
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
